2-Thia-7-azaspiro[4.5]decane
Description
Significance of Spirocyclic Systems in Organic and Medicinal Chemistry
Spirocyclic systems are of profound importance in the fields of organic and medicinal chemistry due to their inherent three-dimensional nature. bldpharm.comtandfonline.com Unlike flat aromatic systems, spirocycles project functional groups into three-dimensional space, which can lead to more specific and potent interactions with biological targets like proteins and enzymes. tandfonline.com This structural rigidity can also be advantageous in drug design, as it reduces the number of possible conformations, helping to lock a molecule into its bioactive shape. tandfonline.com
Furthermore, spirocyclic scaffolds are prevalent in a wide array of natural products, which have evolved to interact with biological systems. tandfonline.comnih.gov This natural precedent inspires chemists to explore spirocycles as valuable building blocks in the synthesis of novel bioactive compounds. The diverse applications of spirocycles are seen in their use as enzyme inhibitors, receptor modulators, and inhibitors of protein-protein interactions. tandfonline.com
Structural Classification and Nomenclature of Thia-Aza Spiro[4.5]decane Scaffolds
The nomenclature of spiro compounds follows specific rules set by the International Union of Pure and Applied Chemistry (IUPAC). The term "spiro[4.5]decane" defines the core carbon framework. It indicates a spirocyclic system consisting of a five-membered ring (containing 4 carbon atoms plus the spiro atom) and a six-membered ring (containing 5 carbon atoms plus the spiro atom), for a total of ten carbon atoms (decane).
The term "thia-aza" specifies that the carbon atoms in the rings are partially replaced by sulfur and nitrogen heteroatoms. The numbers preceding the name, as in 2-Thia-7-azaspiro[4.5]decane , pinpoint the exact locations of these heteroatoms. The numbering of the spiro[4.5]decane system starts in the smaller ring (the five-membered ring) at an atom next to the spiro center and proceeds around the small ring and then around the larger ring.
Therefore, for This compound , the structure is as follows:
A spiro[4.5]decane skeleton.
A sulfur atom (Thia) is located at position 2 of the five-membered ring.
A nitrogen atom (Aza) is located at position 7 of the six-membered ring.
This specific arrangement of heteroatoms distinguishes it from other isomers, such as 1-thia-4-azaspiro[4.5]decane, where the sulfur and nitrogen atoms are in different positions. nih.govnih.gov This structural isomerism can lead to significant differences in chemical reactivity and biological activity. The hydrochloride salt of this compound is a commonly cited form of this compound in chemical literature. nih.govamericanelements.com
Structure
3D Structure
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-thia-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NS/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2 |
InChI Key |
FBSCSPRKSOFKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCSC2)CNC1 |
Origin of Product |
United States |
Derivatization and Structural Modification of the 2 Thia 7 Azaspiro 4.5 Decane Scaffold
Functional Group Transformations
The heteroatoms within the 2-Thia-7-azaspiro[4.5]decane core are key sites for chemical manipulation, allowing for a range of functional group transformations that alter the electronic and steric properties of the molecule.
The sulfur atom in the thiomorpholine (B91149) ring of the this compound scaffold is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. The oxidation to the sulfone, this compound-2,2-dione, is a common transformation that significantly impacts the polarity and hydrogen bonding capacity of the molecule. This transformation is typically achieved using strong oxidizing agents. The resulting sulfone introduces a tetrahedral geometry and two oxygen atoms that can act as hydrogen bond acceptors.
| Product | Reagents | Reaction Type |
| This compound-2,2-dione | Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) | Oxidation |
This table showcases the reagents used in the oxidation of this compound.
The sulfone derivative, this compound-2,2-dione, can undergo reduction to regenerate the parent sulfide (B99878) or to yield other reduced species. The specific outcome of the reduction depends on the choice of reducing agent and the reaction conditions. Strong reducing agents are generally required to reduce the highly stable sulfone group. For instance, powerful hydride reagents can be employed for this purpose.
| Starting Material | Reagents | Product | Reaction Type |
| This compound-2,2-dione | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | This compound | Reduction |
This table illustrates the reduction of the sulfone derivative of this compound.
The nitrogen atom in the piperidine (B6355638) ring of the this compound scaffold is a nucleophilic center and can readily participate in substitution reactions. This allows for the introduction of a wide array of substituents at the N7 position. Common reactions include N-alkylation and N-acylation, which are fundamental for building more complex derivatives. These reactions typically proceed by treating the parent spirocycle with electrophilic reagents such as alkyl or acyl halides.
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halides (e.g., methyl iodide) | N-Alkyl-2-thia-7-azaspiro[4.5]decane |
| N-Acylation | Acyl chlorides (e.g., acetyl chloride) | N-Acyl-2-thia-7-azaspiro[4.5]decane |
This table provides an overview of nucleophilic substitution reactions at the nitrogen atom of the this compound scaffold.
Introduction of Diverse Substituents and Ring Modifications
Beyond transformations of the inherent functional groups, the derivatization of the this compound scaffold also involves the introduction of more complex substituents and modifications to the ring structure itself. These strategies are crucial for developing analogues with tailored properties.
The introduction of fluorine-containing moieties is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been established via a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. researchgate.netresearchgate.net This reaction proceeds through a tandem radical addition and dearomatizing cyclization process. researchgate.netresearchgate.net This methodology can be conceptually applied to precursors of the this compound system to introduce difluoroalkyl groups, thereby accessing novel chemical space.
| Reaction | Catalyst | Reagents | Key Process |
| Difluoroalkylation/Dearomatization | Copper(I) | Ethyl bromodifluoroacetate | Tandem radical addition and cyclization |
This table summarizes a method for the introduction of difluoroalkyl substituents onto a related azaspiro[4.5]decane scaffold.
The attachment of carbohydrate moieties to the this compound scaffold can lead to the formation of thioglycoside derivatives with potential applications in glycochemistry and drug discovery. The synthesis of such derivatives has been demonstrated on the closely related 1-Thia-4-azaspiro[4.5]decane system. The glycosylation reactions are typically carried out using acetylated glycosyl bromides as the glycosyl donors. These precursors react with the thia-azaspiro[4.5]decane scaffold to form the thioglycosidic bond. Subsequent deacetylation of the sugar's hydroxyl groups can be achieved to yield the final unprotected thioglycosides.
| Glycosyl Donor | Reaction | Subsequent Step | Final Product |
| Acetylated glycosyl bromides | Glycosylation | Deacetylation (e.g., with methanolic ammonia) | Thioglycoside derivatives of this compound |
This table outlines the process for synthesizing thioglycoside derivatives of the thia-azaspiro[4.5]decane scaffold.
Amidation of the Spirocyclic System
The secondary amine within the piperidine ring of the this compound system is a key site for functionalization. Amidation, the formation of an amide bond, is a fundamental transformation that allows for the introduction of a wide array of substituents, thereby modulating the physicochemical properties of the parent scaffold. This reaction typically involves the acylation of the nitrogen atom at the 7-position.
The general approach to the amidation of the this compound core involves its reaction with an activated carboxylic acid derivative. Common acylating agents include acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
Table 1: General Conditions for Amidation of this compound
| Acylating Agent | Base | Solvent | General Conditions |
| Acyl Chloride | Triethylamine, Pyridine | Dichloromethane, THF | Room temperature or gentle heating |
| Acid Anhydride | Triethylamine, Pyridine | Dichloromethane, THF | Room temperature or gentle heating |
| Carboxylic Acid | DCC, EDC, HOBt | Dichloromethane, DMF | Room temperature |
DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, THF: Tetrahydrofuran, DMF: Dimethylformamide
The resulting N-acylated derivatives can serve as intermediates for further structural modifications or as final target compounds. The nature of the R group introduced via amidation can be varied to include aliphatic, aromatic, or heterocyclic moieties, providing a diverse library of derivatives.
Formation of Fused Heterocyclic Systems from Thia-Aza Spiro[4.5]decane Precursors
The inherent reactivity of the thiazolidine (B150603) portion of the this compound scaffold allows for its use as a precursor in the synthesis of various fused heterocyclic systems. These reactions often involve the modification of the thiazolidine ring followed by cyclization to yield bicyclic or polycyclic structures.
Thiazolopyrimidines are a class of fused heterocyclic compounds with significant interest. While direct synthesis from this compound is not extensively documented, analogous transformations with the isomeric 1-thia-4-azaspiro[4.5]decane suggest a plausible synthetic route. researchgate.netmdpi.com This would typically involve the reaction of a derivative of the spirocyclic core with a suitable three-carbon synthon, leading to the formation of the pyrimidine (B1678525) ring fused to the thiazolidine.
A potential synthetic strategy could involve the initial conversion of the thiazolidinone to a more reactive intermediate. For instance, reaction of an exocyclic methylene (B1212753) derivative of the spiro-thiazolidinone with a urea (B33335) or thiourea (B124793) derivative in the presence of a catalyst could lead to the formation of the fused pyrimidine ring.
Table 2: Potential Reagents for Thiazolopyrimidine Synthesis
| Spirocyclic Precursor Derivative | Reagent | Conditions | Fused Product |
| 3-Oxo-2-thia-7-azaspiro[4.5]decane-4-carbonitrile | Guanidine | Base, Heat | Aminothiazolopyrimidine derivative |
| Ethyl 3-oxo-2-thia-7-azaspiro[4.5]decane-4-carboxylate | Urea/Thiourea | Acid/Base catalysis, Heat | Thiazolopyrimidine-dione derivative |
The synthesis of 1,3,4-thiadiazoles linked to the spirocyclic scaffold can be achieved through the cyclization of thiosemicarbazone intermediates. researchgate.netmdpi.com This process generally begins with the conversion of the thiazolidinone carbonyl group into a thiosemicarbazone. This is accomplished by reacting the spirocyclic ketone with thiosemicarbazide (B42300).
Subsequent oxidative cyclization of the resulting thiosemicarbazone, often using reagents like ferric chloride or acetic anhydride, leads to the formation of the 1,3,4-thiadiazole (B1197879) ring. The substituent at the 5-position of the thiadiazole can be varied depending on the starting thiosemicarbazide derivative used.
Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives
| Step | Reagent | Intermediate/Product |
| 1. Thiosemicarbazone formation | Thiosemicarbazide | This compound-3-thiosemicarbazone |
| 2. Oxidative Cyclization | Ferric Chloride / Acetic Anhydride | 3-(5-Amino-1,3,4-thiadiazol-2-yl)-2-thia-7-azaspiro[4.5]decane |
Imidazo[2,1-b]thiazoles are another important class of fused heterocycles. Their synthesis often proceeds from a 2-aminothiazole (B372263) precursor. To form an imidazo[2,1-b]thiazole (B1210989) conjugate of this compound, a synthetic strategy would first require the introduction of a 2-aminothiazole moiety.
A plausible approach would involve the Hantzsch thiazole (B1198619) synthesis, reacting a thiourea derivative of the piperidine nitrogen with an α-haloketone. For instance, an N-(chloroacetyl)-7-azaspiro[4.5]decane-2-thione could be reacted with an amine to form the 2-aminothiazole ring fused to the piperidine. Subsequent reaction of this intermediate with an α-halocarbonyl compound would lead to the formation of the fused imidazole (B134444) ring, yielding the desired imidazo[2,1-b]thiazole conjugate.
Table 4: General Synthesis of Imidazo[2,1-b]thiazole Conjugates
| Step | Starting Material | Reagent | Intermediate/Product |
| 1. Thiazole ring formation | N-(thiocarbamoyl)-2-thia-7-azaspiro[4.5]decane | α-Haloketone (e.g., chloroacetone) | 2-Amino-3-substituted-thiazolium salt attached to the spirocycle |
| 2. Imidazole ring formation | 2-Aminothiazole derivative | α-Halocarbonyl compound (e.g., phenacyl bromide) | Imidazo[2,1-b]thiazole conjugate of this compound |
Spectroscopic Characterization Techniques for Structural Elucidation of 2 Thia 7 Azaspiro 4.5 Decane Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of 2-Thia-7-azaspiro[4.5]decane analogs. ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assignment of the molecular structure.
In ¹H NMR analysis of this compound derivatives, the chemical shifts (δ) of protons are influenced by their proximity to the nitrogen and sulfur heteroatoms and the rigid spirocyclic framework. For instance, in studies of related 1-thia-4-azaspiro[4.5]decan-3-one compounds, the methylene (B1212753) protons of the thiazolidinone ring typically appear at distinct chemical shifts. researchgate.net Similarly, for analogs like (S)-2-(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid, the protons on the piperidine (B6355638) and adjacent rings show complex splitting patterns and chemical shifts that are diagnostic of their specific locations within the molecule. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The spiro carbon atom is a particularly notable feature, often appearing in a unique region of the spectrum. The carbons adjacent to the nitrogen and sulfur atoms are also shifted to characteristic frequencies. For example, the carbonyl carbon in a triazaspiro[4.5]decan-2-one derivative has been observed at δ 175.69 ppm, while other carbons in the heterocyclic rings appear over a wide range from approximately 30 to 75 ppm. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for a 1,4,8-Triazaspiro[4.5]decan-2-one Analog nih.gov
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| δ (ppm) | Assignment |
| 9.35 (bs, 1H) | NH |
| 7.55–7.42 (m, 6H) | Aromatic-H |
| 4.34 (s, 2H) | CH₂ |
| 3.83 (d, J = 17.8 Hz, 1H) | CH₂ |
| 3.70 (d, J = 17.8 Hz, 1H) | CH₂ |
| 3.46–3.01 (m, 6H) | CH₂, Piperidine-H |
| 2.14–2.04 (m, 1H) | CH |
| 2.00–1.60 (m, 3H) | CH, CH₂ |
| 1.55–1.44 (m, 1H) | CH |
| 1.32–1.21 (m, 1H) | CH |
| 0.91 (d, J = 6.7 Hz, 3H) | CH₃ |
| 0.87 (d, J = 6.7 Hz, 3H) | CH₃ |
Note: Data is for (S)-2–(8-benzyl-3-isobutyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid, a representative spiro[4.5]decane system.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogs, IR spectra can confirm the presence of key bonds such as N-H, C-H, C-N, and C-S.
The N-H stretching vibration in the piperidine ring typically appears as a moderate absorption in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic rings are observed around 2850-3000 cm⁻¹. The C-N stretching vibration can be found in the fingerprint region, typically between 1000-1200 cm⁻¹. The C-S bond, which is characteristic of the thiacyclopentane ring, gives rise to weaker absorptions in the 600-800 cm⁻¹ range. In derivatives containing carbonyl groups, such as in thiazolidinone analogs, a strong C=O stretching band will be prominent around 1680-1720 cm⁻¹. scirp.org
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Thiazolidinone-Spiro Compounds scirp.org
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
| N-H | Stretch | 3100 - 3400 |
| C-H (aliphatic) | Stretch | 2850 - 2960 |
| C=O (amide/ketone) | Stretch | 1650 - 1700 |
| C-N | Stretch | 1020 - 1250 |
| C-S | Stretch | 600 - 800 |
Note: Data is based on related spiro thiazolidinone compounds.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
In the mass spectrum of a this compound analog, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation of these spirocyclic compounds under electron impact (EI) often involves the rupture of bonds within the heterocyclic rings and rearrangements. arkat-usa.org For N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines, fragmentation is significantly influenced by the substituents on the dihydrothiophene ring. arkat-usa.org Common fragmentation pathways may include the loss of small neutral molecules or radicals from the piperidine or thiacyclopentane rings. The presence of sulfur can also be identified by the characteristic isotopic pattern of the molecular ion peak (an M+2 peak with an abundance of about 4.4% relative to the M⁺ peak). sapub.org
Table 3: Predicted m/z Values for Adducts of a this compound Analog
| Adduct | Predicted m/z |
| [M+H]⁺ | 190.08963 |
| [M+Na]⁺ | 212.07157 |
| [M-H]⁻ | 188.07507 |
| [M+NH₄]⁺ | 207.11617 |
| [M+K]⁺ | 228.04551 |
Note: Data is for 2λ⁶-thia-7-azaspiro[4.5]decane-2,2-dione hydrochloride (C₈H₁₅NO₂S).
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present (typically carbon, hydrogen, nitrogen, and sulfur). The experimentally determined percentages are then compared to the calculated theoretical values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and empirical formula.
For newly synthesized this compound analogs, elemental analysis is a critical step in their characterization, often performed alongside spectroscopic methods to provide a complete structural confirmation. scirp.org
Table 4: Example Elemental Analysis Data for a Spiro Thiazolidinone Compound scirp.org
| Compound | Molecular Formula | Analysis | %C | %H | %N | %S |
| 7a | C₃₃H₂₈O₆N₈S₄ | Calculated | 52.09 | 3.71 | 14.73 | 16.85 |
| Found | 52.01 | 3.74 | 14.45 | 16.65 |
Note: Data is for a representative complex spiro thiazolidinone, not a direct this compound analog, but illustrates the method.
X-ray Crystallography for Stereochemical Properties
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its stereochemistry, conformation, and the precise arrangement of atoms in space. For spirocyclic compounds like this compound, where the two rings are joined at a single carbon atom, X-ray crystallography can unambiguously establish the relative stereochemistry and the puckering of each ring.
In a study of 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one, single-crystal X-ray diffraction analysis revealed that the cyclohexane (B81311) ring adopts a chair conformation, while the thiazole (B1198619) ring has an envelope conformation. nih.gov This level of detail is crucial for understanding the molecule's shape and how it might interact with other molecules. The analysis provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry.
Table 5: Crystallographic Data for an Analog of 1-Thia-4-azaspiro[4.5]decane nih.gov
| Parameter | Value |
| Molecular Formula | C₁₇H₃₀N₂O₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1878 (4) |
| b (Å) | 10.2241 (5) |
| c (Å) | 12.2188 (6) |
| α (°) | 79.901 (4) |
| β (°) | 73.796 (4) |
| γ (°) | 67.674 (4) |
| Volume (ų) | 905.83 (8) |
| Z | 2 |
Note: Data is for 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one.
Computational Chemistry and Molecular Modeling Studies of 2 Thia 7 Azaspiro 4.5 Decane Derivatives
Ligand Preparation and Force Field Optimization
The journey of a computational study begins with the meticulous preparation of the ligand, in this case, derivatives of 2-Thia-7-azaspiro[4.5]decane. This initial step is critical for the accuracy of subsequent simulations. The process typically involves generating a three-dimensional conformation of the molecule, which can be accomplished using various molecular building software. Following the generation of the 3D structure, energy minimization is performed to obtain a low-energy, stable conformation.
Molecular Docking for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com For derivatives of this compound, docking studies are instrumental in predicting their binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. unar.ac.id
The process begins with the preparation of the target protein's crystal structure, often obtained from the Protein Data Bank (PDB). mdpi.com The prepared ligand is then placed into the binding site of the receptor, and various conformational poses are sampled. Scoring functions are employed to rank these poses, with the top-ranked poses providing insights into the most probable binding modes. unar.ac.id
Through molecular docking, researchers can visualize how this compound derivatives fit within the active site of an enzyme. The spirocyclic nature of the scaffold can allow for unique interactions that may not be achievable with more linear or planar molecules. Docking simulations can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. researchgate.net For instance, the nitrogen and sulfur atoms within the this compound core can act as hydrogen bond acceptors or donors, contributing to the specificity and affinity of the binding.
A significant outcome of molecular docking is the identification of specific amino acid residues within the binding pocket that are crucial for the interaction with the ligand. mdpi.com By analyzing the docked poses of this compound derivatives, it is possible to pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or participate in other types of interactions. researchgate.net This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved potency and selectivity. For example, a hypothetical docking study might reveal that a particular derivative forms a strong hydrogen bond with a key aspartate residue in the active site, suggesting that modifications to enhance this interaction could lead to a more potent inhibitor.
| Hypothetical Interaction Data for a this compound Derivative | |
| Interaction Type | Interacting Residue |
| Hydrogen Bond | ASP129 |
| Hydrophobic Interaction | LEU89, VAL67 |
| Pi-Cation Interaction | LYS125 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.gov For a series of active this compound derivatives, a pharmacophore model can be generated to represent the key hydrogen bond donors, acceptors, hydrophobic regions, and other features responsible for their interaction with a target.
Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns. nih.gov Large chemical databases can be rapidly searched to identify other molecules that match the pharmacophore model and are therefore likely to be active. nih.gov This approach allows for the efficient identification of novel hit compounds with diverse chemical scaffolds that possess the desired biological activity. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the properties of this compound derivatives that are not accessible through molecular mechanics methods. For example, DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding a molecule's reactivity.
Furthermore, DFT can be employed to accurately determine molecular geometries, vibrational frequencies, and other electronic properties. This information can be used to validate and refine the parameters used in molecular mechanics force fields, leading to more accurate molecular dynamics simulations.
| Illustrative DFT Calculation Outputs for a this compound Derivative | |
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| Dipole Moment | 2.1 D |
In Silico Drug-Target Profiling
In silico drug-target profiling, also known as target fishing or reverse docking, is a computational strategy used to identify the potential biological targets of a given compound. nih.govresearchgate.net For a novel this compound derivative with an unknown mechanism of action, in silico target profiling can be employed to screen it against a large panel of known protein structures. nih.govresearchgate.net
By predicting the binding affinity of the compound to a wide range of targets, this approach can generate hypotheses about its potential therapeutic applications or off-target effects. researchgate.net This can guide further experimental validation and help to elucidate the compound's polypharmacology, which is the ability of a drug to interact with multiple targets. researchgate.net
Structure Activity Relationship Sar Studies of 2 Thia 7 Azaspiro 4.5 Decane Analogs
Influence of Substituent Position and Nature on Biological Activity
The biological activity of thia-azaspiro[4.5]decane derivatives is highly sensitive to the nature and position of various substituents. Strategic modifications to the core structure have led to the identification of key pharmacophoric elements that drive potency and selectivity.
In a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives evaluated for anti-coronavirus activity, the presence of a methyl group at the C-2 position of the azaspiro[4.5]decane ring was found to be a critical determinant for antiviral efficacy. Analogs possessing this C-2 methyl substituent exhibited inhibitory activity against human coronavirus 229E, whereas their unmethylated counterparts were devoid of such activity. This observation underscores the importance of this specific substitution for the compound's biological action.
Furthermore, the anti-coronavirus activity was also shown to be dependent on the steric bulk of the substituent at the C-8 position. This suggests that the size and shape of the group at this position play a significant role in the interaction with the biological target. The interplay between substitutions at both the C-2 and C-8 positions appears to be crucial for optimizing the antiviral properties of this class of compounds.
The following table summarizes the importance of these substitutions based on findings from related spirocyclic compounds.
| Compound Series | Substitution at C-2 | Substitution at C-8 | Biological Activity (Antiviral) |
| 8 | Methyl | Varies (e.g., tert-butyl) | Activity dependent on bulkiness of C-8 substituent |
| 7e, 7f, 8c, 8d, 8e, 8f, 8h | Unmethylated | Varies | Inactive |
Data extrapolated from studies on 1-thia-4-azaspiro[4.5]decan-3-one derivatives.
The exploration of different aromatic and aliphatic moieties attached to the thia-azaspiro[4.5]decane scaffold has been a fruitful area of investigation for modulating biological activity. In studies of 1-thia-4-azaspiro[4.5]decan-3-ones, variations in the N-acyl group have been shown to significantly impact their therapeutic potential. For instance, the attachment of different aromatic and aliphatic side chains has been explored in the context of their anticancer and antiviral activities.
The table below illustrates the effect of different N-acyl groups on the antiviral activity of 1-thia-4-azaspiro[4.5]decan-3-one analogs.
| Compound | N-Acyl Moiety | EC50 (µM) against HCoV-229E |
| 8n | 3-Phenylpropanamide | 5.5 |
Data from a study on 1-thia-4-azaspiro[4.5]decan-3-one derivatives.
Stereochemical Influences on Pharmacological Profiles
Conformational Effects on Ligand-Receptor Interactions
The conformational flexibility of the spirocyclic system in 2-Thia-7-azaspiro[4.5]decane is another crucial factor influencing its biological activity. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is paramount for effective ligand-receptor interactions. Computational modeling and spectroscopic techniques are often employed to understand the preferred conformations of such molecules and how these relate to their activity. The piperidine (B6355638) and thiazolidine (B150603) rings in the this compound core can adopt various chair, boat, and twist-boat conformations, and the substituents on these rings can influence the conformational equilibrium. A thorough understanding of these conformational preferences is essential for the rational design of analogs with improved affinity and selectivity for their intended biological targets.
Preclinical Biological Activity and Mechanistic Investigations of 2 Thia 7 Azaspiro 4.5 Decane Derivatives
Enzyme and Protein Target Modulation
Focal Adhesion Kinase (FAK) Inhibition
Currently, there is no publicly available scientific literature detailing the investigation of 2-thia-7-azaspiro[4.5]decane derivatives as inhibitors of Focal Adhesion Kinase (FAK).
Hemagglutinin-Mediated Fusion Inhibition in Influenza Virus
A notable area of investigation for this compound derivatives has been in the development of antiviral agents, specifically as inhibitors of influenza virus fusion. Research has identified a class of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides that effectively inhibit the hemagglutinin (HA)-mediated membrane fusion of the influenza virus.
One of the lead compounds from this series, designated as 4c, has demonstrated significant inhibitory effects on the replication of various human influenza A/H3N2 virus strains in Madin-Darby canine kidney (MDCK) cells. acs.orgmdpi.com The 50% effective concentration (EC50) for this compound was found to be in the range of 3 to 23 µM, with an antiviral selectivity index of 10. acs.orgmdpi.com It is important to note that this activity was specific to the A/H3N2 subtype, with no observed activity against A/H1N1, A/H5N1, A/H7N2, or influenza B viruses. acs.orgmdpi.com The mechanism of action for compound 4c and its analogs is believed to be the inhibition of an early stage in the viral replication cycle, as its antiviral activity was significantly reduced when administered 30 minutes or later after infection. acs.orgmdpi.com These compounds were also shown to inhibit the low pH-induced erythrocyte hemolysis caused by the influenza A/H3N2 virus. acs.orgmdpi.com
Further studies involving the selection of 4c-resistant virus mutants identified specific amino acid substitutions in the HA protein, providing insights into the binding site and mechanism of inhibition. Molecular modeling has suggested a binding cavity for compound 4c within the HA2 subunit, involving arginine-54 and glutamic acid-57. acs.orgmdpi.com
| Compound | EC50 (µM) | Selectivity Index | Target |
|---|---|---|---|
| 4c | 3 - 23 | 10 | Influenza A/H3N2 Hemagglutinin |
Protease Inhibition (e.g., SARS-CoV-2 Proteases, HIV-1 Protease)
While research into this compound derivatives as inhibitors of SARS-CoV-2 or HIV-1 proteases is not currently available in the public domain, a series of 1-thia-4-azaspiro[4.5]decan-3-ones has been synthesized and evaluated for their activity against human coronavirus 229E (HCoV-229E).
In this study, several compounds demonstrated the ability to inhibit the replication of HCoV-229E. The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited an EC50 value of 5.5 µM. Interestingly, this compound and its structural analogs did not show any activity against the influenza virus, despite sharing the same core scaffold with known influenza fusion inhibitors. This highlights the potential of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold as a versatile starting point for the development of targeted antiviral agents.
| Compound | EC50 (µM) | Target |
|---|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | 5.5 | Human Coronavirus 229E |
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
There is currently no scientific literature available that describes the investigation of this compound derivatives as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).
Carbonic Anhydrase Inhibition
At present, there are no published research findings on the activity of this compound derivatives as inhibitors of carbonic anhydrase.
AP-1 Transcription Factor Inhibition
Derivatives of 1-thia-4-azaspiro[4.5]decane have been identified as inhibitors of the activator protein 1 (AP-1) transcription factor. In a study utilizing a TPA-stimulated NIH3T3 cell line, compounds bearing this scaffold were shown to inhibit the expression of AP-1-luciferase with IC50 values ranging from 5.0 to 13.3 µM. acs.orgnih.gov These compounds, however, displayed lower inhibitory activity on the binding of AP-1 bZIP to oligonucleotides containing the AP-1 binding site, with IC50 values in the range of 420–650 µM, as determined by an ELISA-based AP-1 DNA-binding assay. acs.orgnih.gov
| Activity | IC50 Range |
|---|---|
| AP-1-luciferase Expression Inhibition | 5.0 - 13.3 µM |
| AP-1 DNA Binding Inhibition | 420 - 650 µM |
In Vitro Cell-Based Biological Activity Assays
Antiviral Activity
Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have been investigated for their potential as inhibitors of the influenza virus. Research has shown that specific substitutions on the spirocyclic system are crucial for antiviral efficacy, with a notable specificity for the influenza A/H3N2 subtype.
One study identified a series of 4-tert-butylphenyl-substituted spirothiazolidinones as potent inhibitors of influenza A/H3N2. nih.gov Compound 2c , which features methyl groups at both the 2- and 8-positions of the spiro ring, demonstrated an EC50 value of 1.3 μM against this strain. nih.govresearchgate.net However, these compounds were found to be inactive against influenza A/H1N1 and B virus (IBV) strains. semanticscholar.org
In a separate investigation of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, compounds also showed selective and potent activity against the A/H3N2 subtype. The introduction of different alkyl groups at the 8-position of the spiro ring significantly influenced potency. For instance, N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide and 4-methyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide were highly active, with EC50 values of 0.5 µM and 0.2 µM, respectively.
Interestingly, a different series of 1-thia-4-azaspiro[4.5]decan-3-ones, which were active against human coronavirus 229E, were found to be devoid of activity against influenza A/H1N1, A/H3N2, and B viruses at concentrations up to 100 µM. semanticscholar.orgnih.gov This highlights the high degree of structural specificity required for anti-influenza activity within this chemical class.
Table 1: Anti-Influenza A/H3N2 Activity of this compound Derivatives
| Compound Name | EC50 (µM) |
|---|---|
| Compound 2c | 1.3 nih.govresearchgate.net |
| N-(8-Ethyl-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-4-methylbenzamide | 0.5 |
| 4-methyl-N-(2-methyl-3-oxo-8-propyl-1-thia-4-azaspiro[4.5]decan-4-yl)benzamide | 0.2 |
A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated notable inhibitory effects against human coronavirus 229E (HCoV-229E) replication. nih.govnih.gov The antiviral activity was found to be highly dependent on the substitution patterns at the C-2 and C-8 positions of the azaspiro[4.5]decane core. nih.gov
In one study, seven compounds from two related series (7m, 7n, 8k, 8l, 8m, 8n, and 8p ) were identified as active inhibitors of HCoV-229E. nih.govresearchgate.net The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n ), which exhibited an EC50 value of 5.5 µM. nih.govnih.govresearchgate.net A key structural feature for activity was the presence of a methyl substituent at the C-2 position of the spiro ring; analogous compounds lacking this feature were inactive. nih.gov Furthermore, for one of the compound series, the anti-coronavirus activity was also influenced by the bulkiness of the substituent at the C-8 position. nih.gov
These findings underscore the potential of the 1-thia-4-azaspiro[4.5]decane-3-one scaffold as a versatile platform for the development of antiviral agents targeting human coronaviruses. nih.govnih.gov
Table 2: Anti-Human Coronavirus 229E Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
| Compound Name | EC50 (µM) |
|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) | 5.5 nih.govnih.govresearchgate.net |
| Compound 7m | Active |
| Compound 7n | Active |
| Compound 8k | Active |
| Compound 8l | Active |
| Compound 8m | Active |
| Compound 8p | Active |
Antimicrobial and Antifungal Evaluations
Research into related diazaspiro[4.5]decane derivatives has revealed potential as selective antifungal agents. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized and evaluated for their in vitro antifungal and antibacterial activities. nih.gov
The antifungal screening showed that several compounds possessed notable activity. Specifically, compound 4d demonstrated excellent activity against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, which was superior to the reference drugs fluconazole (B54011) (0.104 mmol/L) and polyoxin (B77205) B (0.129 mmol/L). nih.gov Additionally, compounds 4j and 4r were potent against Aspergillus fumigatus, with an MIC value of 0.08 mmol/L. nih.gov Combination studies also revealed that several derivatives exhibited additive or synergistic effects when used with fluconazole against C. albicans, A. fumigatus, and A. flavus. nih.gov
In contrast, the antibacterial assays indicated that these specific diazaspiro[4.5]decan-1-one compounds had minimal potency against the selected Gram-positive and Gram-negative bacterial strains. nih.gov This suggests that this particular scaffold may be more promising for the development of selective antifungal agents rather than broad-spectrum antimicrobials.
Immunomodulatory Properties
Certain derivatives of the 2-azaspiro[4.5]decane scaffold have demonstrated significant immunomodulatory and anti-inflammatory properties. A key example is the compound Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), an orally bioavailable cationic amphiphilic compound. nih.govnih.govresearchgate.net
Preclinical studies in animal models of arthritis and other autoimmune diseases have shown that Atiprimod significantly inhibits inflammation. nih.govnih.gov A primary mechanism for this activity is its ability to inhibit the production of key inflammatory cytokines. Specifically, Atiprimod has been shown to potently suppress the secretion of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). nih.gov IL-6 is a pleiotropic cytokine with a central role in regulating immune responses and inflammatory reactions.
By inhibiting the production of these critical mediators, azaspiro[4.5]decane derivatives like Atiprimod can modulate the immune response and reduce inflammation, providing a basis for their investigation in inflammatory and autoimmune conditions. nih.govnih.gov
Anticonvulsant Properties (for related azaspiro compounds)
Derivatives of 2-azaspiro[4.5]decane-1,3-dione have been systematically synthesized and evaluated for their anticonvulsant activity. These studies, employing standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have identified key structure-activity relationships. nih.govresearchgate.net
The anticonvulsant properties of these compounds are highly dependent on the nature of the substituent attached to the imide nitrogen atom. In one study, N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione were assessed. nih.gov Among these, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (12 ) and N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione (13 ) were selected for further mechanistic studies. nih.gov Another investigation found that N-(2-methoxyphenyl)- and N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione were active at a dose of 100 mg/kg in the scPTZ and MES tests, respectively. researchgate.net
Comparative studies with the smaller 2-azaspiro[4.4]nonane ring system have also provided insights. For instance, N-aminophenyl-2-azaspiro[4.4]nonane-1,3-dione (1j ) was found to be a potent derivative with an ED50 of 76.27 mg/kg in the MES test. researchgate.net The research highlights that both the size of the spiro-linked cycloalkyl ring and the electronic properties of substituents on the aromatic moiety are critical determinants of anticonvulsant efficacy. nih.govresearchgate.net
Table 3: Anticonvulsant Activity of Representative 2-Azaspiro[4.5]decane-1,3-dione Derivatives
| Compound Name | Test | Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | scPTZ | Active at 100 mg/kg researchgate.net |
| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | MES | Active at 100 mg/kg researchgate.net |
Advanced Applications in Chemical Biology
Utilization as a Versatile Building Block in Organic Synthesis
The spirocyclic nature of 2-Thia-7-azaspiro[4.5]decane provides a fixed spatial arrangement of its constituent rings, a desirable feature in the design of molecules that interact with specific biological targets. mdpi.com This pre-organized three-dimensional structure makes it an excellent building block for the synthesis of more complex and biologically active compounds. The commercial availability of this compound hydrochloride underscores its utility as a readily accessible starting material for synthetic chemists. cymitquimica.com
The synthesis of various spiropiperidine derivatives, a class of compounds to which this compound belongs, is a significant area of focus in medicinal chemistry due to their prevalence in pharmaceutical drugs. bepls.comrsc.org The construction of these scaffolds can be approached by forming the spiro-ring on a pre-existing piperidine (B6355638) ring or by forming the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. rsc.org
While specific, multi-step syntheses starting directly from this compound are not extensively detailed in publicly available literature, the general importance of the spiropiperidine core suggests its application in creating diverse molecular architectures. The presence of a secondary amine in the piperidine ring and a thioether in the tetrahydrothiophene (B86538) ring offers two distinct points for functionalization, allowing for the controlled and directional elaboration of the molecular structure.
| Synthetic Strategy | Description | Key Advantages |
|---|---|---|
| Formation of the spiro-ring on a preformed piperidine | A pre-existing piperidine ring is used as the foundation, and the second ring is constructed to form the spirocyclic junction. | Allows for the use of well-established piperidine chemistry. |
| Formation of the piperidine ring on a preformed carbo- or heterocycle | A carbocyclic or heterocyclic ring serves as the template, and the piperidine ring is subsequently formed to create the spiro center. | Enables the incorporation of diverse and complex ring systems. |
Precursors for Further Chemical Modification
The this compound scaffold is an excellent precursor for a variety of chemical modifications, leading to a diverse range of derivatives with potentially enhanced biological activities. The nitrogen and sulfur atoms within the rings are key sites for these modifications.
The secondary amine in the piperidine ring can be readily functionalized through N-alkylation, N-acylation, and N-arylation reactions. These modifications allow for the introduction of a wide array of substituents, which can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity, and to explore structure-activity relationships in drug discovery programs. For instance, the synthesis of N-substituted derivatives of related azaspiro[4.5]decanes has been a common strategy in the development of new therapeutic agents. nih.gov
Furthermore, the sulfur atom in the tetrahydrothiophene ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone (this compound 2,2-dioxide). researchgate.netnih.gov This oxidation can significantly alter the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. The synthesis of saturated bicyclic sultams, which are structurally related to the oxidized form of this compound, is an area of interest in medicinal chemistry due to their three-dimensional and sp³-rich nature. researchgate.net
Research into related 1-thia-4-azaspiro[4.5]decane systems has demonstrated that this core can be used to synthesize more complex fused heterocyclic systems, such as thiazolopyrimidines and 1,3,4-thiadiazoles, which have shown promising anticancer activity. researchgate.net This highlights the potential of the this compound core to serve as a template for the creation of novel polycyclic compounds with interesting pharmacological profiles.
| Reaction Site | Type of Modification | Potential Outcome |
|---|---|---|
| Nitrogen (Position 7) | N-Alkylation, N-Acylation, N-Arylation | Introduction of diverse functional groups to modulate physicochemical properties and biological activity. |
| Sulfur (Position 2) | Oxidation | Formation of sulfoxide or sulfone derivatives, altering electronic and steric properties. |
| Core Scaffold | Annulation/Ring Fusion | Construction of polycyclic systems with potentially novel biological activities. |
Exploration in New Material Development
The application of spiro heterocyclic compounds, including those with nitrogen and sulfur heteroatoms, is an emerging area of interest in materials science. walshmedicalmedia.com The unique, rigid, and three-dimensional structures of spiro compounds can impart specific optical, electronic, and mechanical properties to materials. walshmedicalmedia.com While the direct application of this compound in new material development is not yet well-documented, the broader class of spiro heterocycles has shown promise in various fields.
For example, spiro compounds are being investigated for their use in organic electronics and sensors. walshmedicalmedia.com The defined spatial orientation of substituents on a spiro scaffold can influence molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors. The incorporation of heteroatoms like sulfur could also play a role in tuning the electronic properties of such materials.
In the realm of polymer chemistry, spiro compounds have been explored as monomers for polymerization. The development of conducting polymers, which possess the electrical properties of metals while retaining the processing advantages of plastics, is a major field of research. iarjset.comresearchgate.net While there is no specific evidence of this compound being used in conducting polymers, the presence of heteroatoms and a modifiable structure could make it a candidate for incorporation into novel polymer backbones or as a pendant group to influence polymer properties.
The synthesis of oxaspirocyclic compounds has been explored for applications in optical materials, suggesting that the unique structural features of spirocycles can be harnessed for their light-emitting or light-absorbing properties. mdpi.com Although a direct analogue, the potential for this compound in this area remains an open avenue for research.
Further investigation is required to fully elucidate the potential of this compound in the development of new functional materials. Its unique structural and chemical features suggest that it could be a valuable component in the design of materials with tailored properties for a range of advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
